3-BENZAMIDO-N-[(FURAN-2-YL)METHYL]BENZAMIDE
Overview
Description
3-BENZAMIDO-N-[(FURAN-2-YL)METHYL]BENZAMIDE: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamido group and a furan ring, which are linked through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-BENZAMIDO-N-[(FURAN-2-YL)METHYL]BENZAMIDE typically involves the following steps:
Formation of the Benzamido Group: This can be achieved by reacting benzoyl chloride with an amine to form the benzamido group.
Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of furan with a halogenated benzamide.
Linking through Methylene Bridge: The final step involves linking the benzamido group and the furan ring through a methylene bridge, which can be achieved using a suitable methylene donor under appropriate reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring in 3-BENZAMIDO-N-[(FURAN-2-YL)METHYL]BENZAMIDE can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The benzamido group can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or electrophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the furan ring.
Reduction Products: Amines derived from the benzamido group.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or conductivity.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents due to their ability to disrupt microbial cell membranes.
Drug Development: It can serve as a scaffold for the development of new drugs targeting various diseases.
Industry:
Agriculture: The compound can be used in the development of agrochemicals for pest control.
Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 3-BENZAMIDO-N-[(FURAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may disrupt the integrity of microbial cell membranes, leading to cell lysis and death . In drug development, it can interact with specific enzymes or receptors, modulating their activity and thereby exerting therapeutic effects.
Comparison with Similar Compounds
Benzimidazole Derivatives: These compounds also contain a benzamido group and have been widely studied for their biological activities.
Furan Derivatives: Compounds containing the furan ring have shown diverse biological and chemical properties.
Uniqueness: 3-BENZAMIDO-N-[(FURAN-2-YL)METHYL]BENZAMIDE is unique due to the combination of the benzamido group and the furan ring, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest.
Properties
IUPAC Name |
3-benzamido-N-(furan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-18(20-13-17-10-5-11-24-17)15-8-4-9-16(12-15)21-19(23)14-6-2-1-3-7-14/h1-12H,13H2,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCASFCINCOBEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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